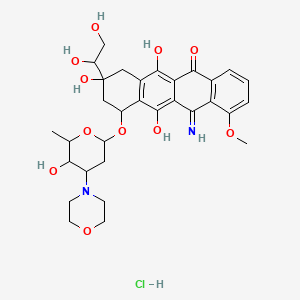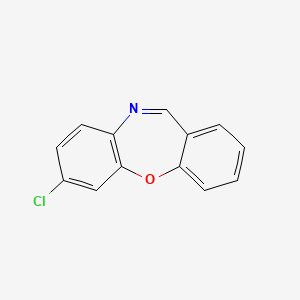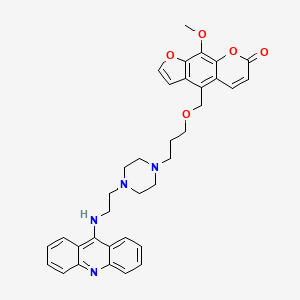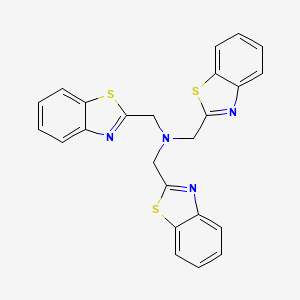
3'-deamino-3'-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride is a derivative of the well-known anthracycline antibiotic, doxorubicinThe modification of the doxorubicin structure by introducing a morpholinyl group and removing the amino group enhances its cytotoxic effects, making it a subject of interest in oncology research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride involves several steps. The primary method includes the modification of daunorubicin or doxorubicin by replacing the amino group with a morpholinyl group. This is typically achieved through a series of chemical reactions that involve the use of specific reagents and catalysts .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and crystallization for obtaining the final product .
化学反应分析
Types of Reactions: 3’-Deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its efficacy and stability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products:
科学研究应用
3’-Deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study the effects of structural modifications on the activity of anthracycline antibiotics.
Biology: The compound is employed in research on cell proliferation, apoptosis, and DNA synthesis.
Medicine: Its potent antitumor properties make it a candidate for cancer treatment studies, particularly in leukemia and other malignancies.
Industry: The compound’s unique properties are explored for potential use in developing new therapeutic agents.
作用机制
The mechanism of action of 3’-deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride involves its interaction with DNA. The compound intercalates into DNA strands, disrupting the replication and transcription processes. This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells. The morpholinyl group enhances the compound’s ability to form DNA interstrand cross-links, further increasing its cytotoxicity .
相似化合物的比较
Doxorubicin: A widely used anthracycline antibiotic with potent antitumor properties.
Daunorubicin: Another anthracycline antibiotic used in cancer treatment.
3’-Deamino-3’-(3-cyano-4-morpholinyl)doxorubicin: A derivative with enhanced cytotoxicity compared to doxorubicin
Uniqueness: 3’-Deamino-3’-(4-morpholinyl)-12-imino-13-dihydroadriamycin Hydrochloride stands out due to its unique structural modifications, which significantly enhance its antitumor potency.
属性
CAS 编号 |
89164-72-7 |
|---|---|
分子式 |
C31H39ClN2O11 |
分子量 |
651.1 g/mol |
IUPAC 名称 |
8-(1,2-dihydroxyethyl)-6,8,11-trihydroxy-10-(5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl)oxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one;hydrochloride |
InChI |
InChI=1S/C31H38N2O11.ClH/c1-14-27(36)17(33-6-8-42-9-7-33)10-21(43-14)44-19-12-31(40,20(35)13-34)11-16-23(19)30(39)24-25(29(16)38)28(37)15-4-3-5-18(41-2)22(15)26(24)32;/h3-5,14,17,19-21,27,32,34-36,38-40H,6-13H2,1-2H3;1H |
InChI 键 |
LKSWYPNHRHHJLO-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(CO)O)O)N6CCOCC6)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)


